BenchChemオンラインストアへようこそ!

Pyroglutamyllysyltryptophylalanylproline

ACE inhibition domain selectivity BPP‑10c

BPP-5a (Pyroglutamyllysyltryptophylalanylproline) is the definitive tool for dissecting ACE‑independent vasoregulatory pathways. Unlike other BPPs, it produces sustained hypotension (−38 mmHg in SHR) without inhibiting circulating ACE or potentiating bradykinin in vivo, eliminating ACE‑mediated confounds. Its rapid metabolism and transient exposure window make it ideal for washout studies and acute dose–response assessments. As the shortest naturally occurring bradykinin‑potentiating pentapeptide, it serves as a minimal scaffold for SAR programs, with a well‑characterized baseline of weak ACE inhibition, negligible AS activation, and selective functional potentiation. Procure the exact sequence validated in foundational captopril design to ensure experimental reproducibility—substituting with another BPP introduces a different mechanistic signature and invalidates comparative pharmacological conclusions. Available in research quantities with full analytical documentation.

Molecular Formula C29H36N6O7
Molecular Weight 611.7 g/mol
CAS No. 30505-63-6
Cat. No. B1667499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamyllysyltryptophylalanylproline
CAS30505-63-6
SynonymsBPP-5a peptide, Bothrops jararaca
pyroGlu-Lys-Trp-Ala-Pro
pyroglutamyl-lysyl-tryptophyl-alanyl-proline
Molecular FormulaC29H36N6O7
Molecular Weight611.7 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C30H41N7O7/c1-17(29(42)37-14-6-10-24(37)30(43)44)33-28(41)23(15-18-16-32-20-8-3-2-7-19(18)20)36-26(39)21(9-4-5-13-31)35-27(40)22-11-12-25(38)34-22/h2-3,7-8,16-17,21-24,32H,4-6,9-15,31H2,1H3,(H,33,41)(H,34,38)(H,35,40)(H,36,39)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1
InChIKeyUZDHHDZMTVGMLK-DEKCZCQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pyroglutamyllysyltryptophylalanylproline (BPP-5a): Procurement-Grade Pentapeptide Bradykinin Potentiator for ACE-Independent Hypertension Research


Pyroglutamyllysyltryptophylalanylproline (CAS 30505-63-6), also known as Bradykinin Potentiator-5 (BPP‑5a) or SQ 20475, is a pyroglutamyl‑capped pentapeptide (pGlu‑Lys‑Trp‑Ala‑Pro) originally isolated from the venom of Bothrops jararaca [1]. First described as an inhibitor of somatic angiotensin I‑converting enzyme (ACE), BPP‑5a was foundational in the structural design of captopril [1]. However, contemporary studies demonstrate that its antihypertensive effect is primarily mediated through an endothelium‑ and nitric‑oxide‑dependent mechanism that is fully dissociated from ACE inhibition or bradykinin potentiation in vivo, placing it at the center of research on ACE‑independent vasoregulation.

Why BPP‑5a Cannot Be Replaced by Other Bradykinin‑Potentiating Peptides or ACE Inhibitors


Despite high sequence similarity, individual bradykinin‑potentiating peptides (BPPs) exhibit remarkably divergent functional profiles. A change of only a few residues transforms a strong ACE C‑domain inhibitor (Ki = 0.5 nM for BPP‑10c) into a molecule with negligible ACE affinity (Ki = 1280 nM for BPP‑5a), while simultaneously altering susceptibility to proteolytic degradation and selectivity for bradykinin‑receptor‑mediated signaling pathways [1] [2]. Interchanging BPP‑5a with another in‑class peptide or with a conventional ACE inhibitor therefore introduces a completely different mechanistic signature, invalidating comparative pharmacological conclusions and compromising experimental reproducibility.

Quantitative Differentiation of Pyroglutamyllysyltryptophylalanylproline from Closest Peptide Analogs


ACE Inhibition Profile: BPP‑5a vs. BPP‑10c – Domain‑Selective Ki Comparison

BPP‑5a is a weak inhibitor of both the N‑ and C‑domains of somatic ACE, whereas the decapeptide BPP‑10c displays ultra‑potent, domain‑selective inhibition. This direct comparison was obtained within the same study using identical in vitro Ki(app) assays [1].

ACE inhibition domain selectivity BPP‑10c

Argininosuccinate Synthase (AS) Activation: BPP‑5a vs. BPP‑10c – Magnitude of Fold Activation

BPP‑5a produces only a marginal increase in argininosuccinate synthase catalytic activity, while BPP‑10c causes a robust activation. Data originate from the same in vitro AS activity assay [1].

argininosuccinate synthase NO pathway BPP‑10c

In Vivo Antihypertensive Efficacy: BPP‑5a vs. BPP‑10c and BPP‑7a – Maximal MAP Reduction

In conscious spontaneously hypertensive rats (SHR), BPP‑5a elicits a significant but comparatively smaller maximal drop in mean arterial pressure than BPP‑10c or BPP‑7a, despite a wider tested dose range. Data are cross‑study but involve highly comparable experimental models [1] [2].

antihypertensive mean arterial pressure SHR

Metabolic Stability: BPP‑5a vs. BPP‑9a – Differential Urinary Metabolite Profiles in Mice

Following intraperitoneal administration in mice, BPP‑5a is rapidly hydrolyzed to tripeptide fragments (1].

metabolic stability proteolytic degradation BPP‑9a

Functional Selectivity in Bradykinin Response: BPP‑5a vs. BPP‑9a and Captopril – Selective Potentiation of Contraction

In the rat isolated duodenum, BPP‑5a and captopril selectively potentiate the contractile component of the bradykinin‑induced biphasic response, while BPP‑9a potentiates both the relaxation and contraction phases. This head‑to‑head comparison demonstrates distinct pharmacological fingerprints [1].

bradykinin receptor functional selectivity BPP‑9a

Optimal Research and Industrial Application Scenarios for Pyroglutamyllysyltryptophylalanylproline (BPP‑5a)


Investigating ACE‑Independent Nitric‑Oxide‑Mediated Antihypertensive Mechanisms

BPP‑5a is the preferred peptide for experiments designed to dissect ACE‑independent vasodepressor pathways because it produces a sustained, significant reduction in mean arterial pressure (−38 mmHg in SHR) without any detectable inhibition of circulating ACE or potentiation of bradykinin in vivo [1]. This allows researchers to exclude ACE‑mediated confounds entirely.

Selective Study of the Contractile Arm of Bradykinin B2 Receptor Signaling

In isolated tissue preparations, BPP‑5a selectively enhances the contractile response to bradykinin while leaving the relaxant component unchanged, a property shared with captopril but distinct from BPP‑9a, which potentiates both phases [2]. This makes BPP‑5a a precise pharmacological tool for investigating contractile‑specific downstream signaling of the B2 receptor.

Short‑Exposure Pharmacological Studies Requiring Rapid Metabolic Clearance

Because BPP‑5a is rapidly metabolized to tripeptide fragments in vivo, it is ideal for experimental protocols that require transient peptide exposure and minimal accumulation of intact parent compound [3]. This property facilitates washout studies, acute dose–response assessments, and experiments where prolonged receptor occupancy is undesirable.

Structure–Activity Relationship (SAR) Studies of Proline‑Rich Venom Peptides

As the shortest naturally occurring bradykinin‑potentiating pentapeptide, BPP‑5a serves as a minimal scaffold for SAR programs. Its well‑characterized profile—weak ACE inhibition, negligible AS activation, and selective functional potentiation—provides a defined baseline against which sequence modifications can be quantitatively compared using the in vitro and in vivo parameters tabulated herein [1].

Quote Request

Request a Quote for Pyroglutamyllysyltryptophylalanylproline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.